Bicyclo[4.1.0]heptane, 3-cyclopropyl-
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Overview
Description
Bicyclo[410]heptane, 3-cyclopropyl- is an organic compound that falls under the category of bicyclic alkanes It is a colorless liquid with a unique structure that includes a cyclopropyl group attached to a bicyclo[410]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane, 3-cyclopropyl- can be synthesized using the Simmons–Smith reaction. This involves the reaction of diiodomethane with a zinc-copper couple on cyclohexene in diethyl ether . The reaction conditions typically require a controlled environment to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of bicyclo[4.1.0]heptane, 3-cyclopropyl- may involve scaling up the Simmons–Smith reaction or other cycloisomerization methods using transition metal catalysts such as platinum (II) and gold (I) . These methods allow for the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptane, 3-cyclopropyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include a variety of hydrocarbons and functionalized derivatives, such as 2,4-pentadienals, 3-methylene-4-vinylcyclohex-1-enes, and bicyclo[3.2.2]nonadienes .
Scientific Research Applications
Bicyclo[4.1.0]heptane, 3-cyclopropyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and can be used in various cycloaddition reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]heptane, 3-cyclopropyl- involves the release of cyclopropyl ring strain, which serves as a thermodynamic driving force for various reactions. The double bond within the skeleton can initiate ring-opening via coordination to metal species, leading to a variety of transformations . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): A closely related compound with similar structural features but without the cyclopropyl group.
Bicyclo[3.1.0]hexane: Another bicyclic compound with a different ring structure and reactivity.
Cyclopropane Derivatives: Compounds that share the cyclopropyl group and exhibit similar reactivity patterns.
Uniqueness
Bicyclo[4.1.0]heptane, 3-cyclopropyl- is unique due to the presence of the cyclopropyl group, which imparts additional ring strain and reactivity. This makes it a valuable compound for studying ring-opening reactions and for use as a building block in organic synthesis .
Properties
CAS No. |
89914-06-7 |
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Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
3-cyclopropylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16/c1-2-7(1)8-3-4-9-6-10(9)5-8/h7-10H,1-6H2 |
InChI Key |
SDTZGGLOOGQXTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CCC3CC3C2 |
Origin of Product |
United States |
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